Product packaging for Tetrazine-PEG5-NHS ester(Cat. No.:)

Tetrazine-PEG5-NHS ester

Cat. No.: B611309
M. Wt: 604.6 g/mol
InChI Key: DUPHIQYIPUTDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Bioorthogonal Reactions

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. conju-probe.comaxispharm.com This field emerged from the need to study biomolecules in their natural habitats, such as within cells or even whole organisms, a task that requires highly selective chemical transformations. conju-probe.commedchemexpress.com The development of this field was a significant step forward from earlier bioconjugation techniques that often required harsh conditions or lacked the necessary specificity for complex biological settings. medchemexpress.com

The 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless, recognized the immense impact of their work on the development of click chemistry and bioorthogonal chemistry. rsc.orgfrontiersin.org Click chemistry, a concept introduced by Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. units.itnih.gov The principles of click chemistry heavily overlap with those of bioorthogonal chemistry, with both aiming for efficient and specific molecular connections. units.it

Early bioorthogonal reactions included the Staudinger ligation, developed by Bertozzi and her colleagues, which was one of the first methods used to label biomolecules in living cells. conju-probe.comnih.govsmolecule.com This was followed by the highly influential copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction. broadpharm.com However, the requirement for a cytotoxic copper catalyst limited its application in living systems. This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC) and, subsequently, the exceptionally fast and catalyst-free inverse-electron-demand Diels-Alder (IEDDA) reactions. units.it

Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is in contrast to the "normal" Diels-Alder reaction. The rapid kinetics of the IEDDA reaction are attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. nih.gov

The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas. rsc.org This irreversible step drives the reaction forward and contributes to its efficiency. iris-biotech.de A key advantage of the IEDDA reaction is that it is often accelerated in aqueous media, making it ideal for biological applications. frontiersin.org

In the context of IEDDA reactions for bioconjugation, 1,2,4,5-tetrazines are the most commonly used electron-poor dienes. rsc.orgnih.gov The reactivity of the tetrazine ring can be tuned by the substituents attached to it. Electron-withdrawing groups can lower the LUMO energy of the tetrazine, leading to faster reaction rates. nih.gov However, there is often a trade-off between reactivity and stability, with more reactive tetrazines sometimes being less stable in biological media. nih.gov

The dienophiles used in bioorthogonal IEDDA reactions are typically strained alkenes or alkynes. rsc.orgfrontiersin.org The ring strain in these molecules raises the energy of their HOMO, which in turn decreases the HOMO-LUMO energy gap with the tetrazine, leading to a significant rate acceleration. rsc.org

Trans-Cyclooctene (B1233481) (TCO) is one of the most reactive and widely used dienophiles for IEDDA reactions. rsc.orgfrontiersin.orgnih.gov Its high reactivity is attributed to the significant ring strain in the trans-configured eight-membered ring. rsc.org

Norbornene derivatives are also effective dienophiles, though they generally exhibit slower reaction kinetics compared to TCO. frontiersin.orgnih.gov

Cyclopropene (B1174273) is a smaller strained alkene that can also participate in IEDDA reactions. rsc.orgfrontiersin.org

The choice of dienophile often depends on the specific application, balancing factors like reaction speed, stability, and potential steric hindrance. frontiersin.org

DienophileRelative Reactivity with TetrazinesKey Features
Trans-Cyclooctene (TCO) Very HighExceptionally fast kinetics, widely used for rapid labeling. rsc.orgnih.gov
Norbornene ModerateGood stability, but slower reaction rates than TCO. frontiersin.orgnih.gov
Cyclopropene Moderate to HighSmall size can be advantageous in certain contexts. rsc.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N6O10 B611309 Tetrazine-PEG5-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHIQYIPUTDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Tetrazine Peg5 Nhs Ester

Synthetic Routes and Methodologies for Tetrazine-PEG5-NHS Ester

The synthesis of this compound is a multi-step process that involves the careful assembly of its three core components: the tetrazine ring, the PEG5 spacer, and the NHS ester. While specific proprietary methods may vary between manufacturers, the general synthetic strategy often begins with the synthesis of a tetrazine derivative, followed by the attachment of the PEGylated spacer, and finally, the activation of the terminal carboxyl group to form the reactive NHS ester.

Activation of NHS Ester for Amine Reactivity

The reactivity of the this compound towards primary amines is conferred by the NHS ester functional group. N-hydroxysuccinimide is an excellent leaving group, and its departure is facilitated by the nucleophilic attack of a primary amine on the ester's carbonyl carbon. thermofisher.com This reaction results in the formation of a stable amide bond between the Tetrazine-PEG5 linker and the target molecule, with the release of NHS as a byproduct. thermofisher.comthermofisher.com

The efficiency of this amine-reactive labeling can be influenced by several factors. In addition to pH, the concentration of the reactants and the temperature can be optimized to drive the reaction towards completion. While many conjugations are performed at room temperature, conducting the reaction at 4°C can help to slow the rate of NHS ester hydrolysis and may be beneficial for sensitive biomolecules. thermofisher.com

It is important to note that while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues on proteins, such as serines, threonines, and tyrosines, although generally to a lesser extent. nih.gov

Integration of the PEG5 Spacer

Impact of PEGylation on Bioconjugation Efficiency

PEGylation, the process of covalently attaching PEG chains, has a profound impact on the biopharmaceutical properties of molecules. checkrare.comnih.gov In the context of this compound, the PEG5 spacer confers several advantages that enhance bioconjugation efficiency.

One of the most significant benefits is increased aqueous solubility. sigmaaldrich.comconju-probe.com Many organic-based crosslinkers are poorly soluble in the aqueous buffers required for biological reactions, often necessitating the use of organic co-solvents like DMSO or DMF. thermofisher.comlumiprobe.com The hydrophilic nature of the PEG5 chain improves the water solubility of the entire this compound molecule, facilitating its use in biological systems and minimizing the need for potentially denaturing organic solvents. sigmaaldrich.comconju-probe.com

Furthermore, PEGylation can improve the in vivo stability of the resulting bioconjugate. mdpi.com The PEG chain can shield the attached biomolecule from proteolytic degradation and reduce its clearance by the kidneys, leading to a longer circulation half-life. checkrare.comnih.goveuropeanpharmaceuticalreview.com This is particularly important for therapeutic and in vivo imaging applications. The PEG chain can also help to reduce the immunogenicity of the conjugated biomolecule. nih.govmdpi.com

Influence on Steric Hindrance

Steric hindrance can be a significant challenge in bioconjugation, particularly when labeling large and complex biomolecules such as antibodies or nanoparticles. nih.govru.nl The flexible and hydrophilic PEG5 spacer acts as a linker arm, physically separating the reactive tetrazine moiety from the biomolecule to which the NHS ester is attached. This separation can help to overcome steric hindrance, allowing the tetrazine to more readily access its dienophile binding partner (e.g., a TCO-modified molecule).

Comparison with Other Tetrazine-NHS Ester Variants

This compound is one of several commercially available tetrazine-based bioconjugation reagents. Variations in the tetrazine substituent and the length of the PEG spacer give rise to a family of related compounds with distinct properties.

FeatureThis compoundMethyltetrazine-PEG4-NHS esterTetrazine-NHS ester (no PEG)
Tetrazine Substituent HydrogenMethylHydrogen
PEG Spacer Length 5 units4 units0 units
Reactivity Very highModerateVery high
Stability ModerateHighLower
Aqueous Solubility HighHighLow

This table is a simplified comparison and actual properties may vary slightly between suppliers.

The primary distinction between this compound and its methyltetrazine counterparts lies in the substituent on the tetrazine ring. Hydrogen-substituted tetrazines, such as the one in this compound, exhibit exceptionally fast reaction kinetics in iEDDA reactions, often 10-fold or more faster than methyl-substituted tetrazines. sigmaaldrich.com This high reactivity is advantageous for applications requiring rapid labeling or when dealing with low concentrations of reactants. conju-probe.com

However, this increased reactivity often comes at the cost of reduced stability. Methyltetrazines are generally more stable in aqueous solutions and biological media. genelink.com The electron-donating methyl group helps to stabilize the tetrazine ring, making it less susceptible to degradation. genelink.comgenelink.com Therefore, for applications requiring long incubation times or in complex biological environments, a methyltetrazine derivative might be preferred.

The length of the PEG spacer is another key variable. Compared to a Tetrazine-PEG4-NHS ester, the PEG5 variant offers a slightly longer, more flexible spacer, which could be beneficial for overcoming steric hindrance with particularly bulky biomolecules. Conversely, variants with no PEG spacer, such as Tetrazine-NHS ester, are significantly less soluble in aqueous buffers and may require the use of organic co-solvents. genelink.com

The choice between these variants depends on the specific requirements of the application. For rapid, in vitro labeling where high reactivity is paramount, this compound is an excellent choice. For in vivo applications or experiments requiring long-term stability, a methyltetrazine derivative might be more suitable. The selection of the optimal reagent requires a careful consideration of the trade-offs between reactivity, stability, solubility, and steric accessibility.

Methyltetrazine-PEG-NHS Esters

Methyltetrazine-Polyethylene Glycol (PEG)-N-hydroxysuccinimide (NHS) esters are a class of heterobifunctional crosslinkers integral to the field of bioconjugation. These reagents are characterized by three primary components: a methyltetrazine moiety, a PEG spacer, and an amine-reactive NHS ester. The NHS ester facilitates the covalent attachment to primary amines, such as those on the lysine (B10760008) residues of proteins, at a physiological to slightly basic pH (typically 7-9). medium.com The methyltetrazine group participates in highly efficient and specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). conju-probe.com

The incorporation of a PEG spacer, such as the PEG5 in this compound, confers several advantageous properties. The hydrophilic PEG chain significantly enhances the water solubility of the molecule, which is particularly beneficial as the core tetrazine structure can be hydrophobic. medium.comgenelink.com This improved solubility helps to prevent the aggregation of labeled proteins in aqueous solutions. medium.com Furthermore, the flexible PEG linker provides a spatial separation between the conjugated molecules, reducing steric hindrance that might otherwise impede the ligation process. medium.compurepeg.com These linkers are available with various lengths of the PEG chain, including PEG4, PEG8, and PEG12, allowing for optimization of specific bioconjugation applications. broadpharm.com

Differences in Reaction Kinetics with TCO

The reaction between a tetrazine and a strained dienophile like TCO is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics. conju-probe.com The rate of this iEDDA reaction is influenced by the substituents on the tetrazine ring. Methyltetrazine derivatives react with TCO at second-order rate constants (k₂) reported to be in the range of 1,000 to 2,100 M⁻¹s⁻¹. broadpharm.com

However, a significant difference in reaction speed is observed when comparing methyl-substituted tetrazines to their non-methylated (hydrogen-substituted) counterparts. Hydrogen-substituted tetrazines exhibit markedly faster reaction kinetics, often being at least 10 times faster than the methyl-substituted versions. cd-bioparticles.netsigmaaldrich.com The methyl group on the tetrazine ring creates steric hindrance, which slows the rate of the Diels-Alder cycloaddition. While methyltetrazines offer enhanced stability, this comes at the cost of a reduced reaction rate compared to the parent, unsubstituted tetrazine.

Tetrazine TypeReported Second-Order Rate Constant (k₂) with TCOKey Characteristic
Methyltetrazine~2,100 M⁻¹s⁻¹ Enhanced stability, moderately fast kinetics
Unsubstituted Tetrazine (H-Tetrazine)~2,000 M⁻¹s⁻¹ (for 3,6-di-(2-pyridyl)-s-tetrazine) broadpharm.com; Generally >10-fold faster than methyltetrazines cd-bioparticles.netsigmaaldrich.comExceptionally fast kinetics, lower stability
Enhanced Chemical and Thermal Stability of Methyltetrazines

Stability is a critical factor for bioorthogonal reagents, particularly for applications that require prolonged incubation or in vivo use. Methyltetrazines are recognized as being among the most stable tetrazine derivatives commercially available. genelink.comgenelink.com This enhanced stability is attributed to the electronic properties of the methyl group. As an electron-donating group, the methyl substituent helps to stabilize the tetrazine ring system. genelink.comgenelink.com Further stability can be conferred by an electron-donating alkoxy group on the associated phenyl ring. genelink.comgenelink.com

In general, the tetrazine ring can be susceptible to degradation under conditions of high heat or in the presence of strong acids or bases. However, the increased stability of methyltetrazines makes them more robust for a wider range of applications. netascientific.com This trade-off between reaction kinetics and stability is a key consideration in reagent selection. While non-methylated tetrazines offer faster conjugation, their lower chemical stability can be a limiting factor in complex biological environments. broadpharm.com Therefore, methyltetrazine derivatives are often the preferred choice for applications demanding long-term reactivity and stability, such as in-vivo pre-targeting strategies.

Tetrazine-Sulfo-NHS Ester and Water Solubility Considerations

To further address the challenge of aqueous solubility, sulfo-NHS ester derivatives of tetrazine have been developed. The addition of a sulfonate (–SO₃⁻) group to the N-hydroxysuccinimide ring creates a Tetrazine-Sulfo-NHS ester, a highly water-soluble and membrane-impermeable labeling reagent. medkoo.combroadpharm.com This modification allows for the efficient labeling of proteins, antibodies, and other amine-containing macromolecules directly in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to biomolecule structure and function. medkoo.combroadpharm.comevitachem.com

These sulfonated reagents are available in both methyltetrazine and unsubstituted tetrazine forms. The Methyltetrazine-Sulfo-NHS ester combines the enhanced stability of the methyltetrazine with the high water solubility imparted by the sulfo-NHS group. broadpharm.com The unsubstituted Tetrazine-Sulfo-NHS ester is noted for having extremely fast reaction kinetics with TCO, consistent with the trend that non-methylated tetrazines are more reactive. medkoo.com The choice between the two depends on the specific requirements of the experiment, balancing the need for stability against the desire for the fastest possible conjugation speed.

Non-PEGylated Tetrazine-NHS Esters

Non-PEGylated Tetrazine-NHS esters represent the core chemical structures without the hydrophilic polymer spacer. These include reagents like Methyltetrazine-NHS ester and the parent Tetrazine-NHS ester. broadpharm.com These molecules provide the fundamental amine-reactive and bioorthogonal functionalities but lack the solubility and steric-hindrance-reducing benefits of their PEGylated counterparts.

Methyltetrazine-NHS ester, for instance, is known to have poor solubility in aqueous solutions, a limitation that the addition of a PEG spacer is designed to overcome. genelink.com Other non-PEGylated versions may incorporate different types of linkers, such as a simple C5 alkyl chain in Tetrazine-C5-NHS ester or a phenyl group in Methyltetrazine-Ph-NHS ester. medchemexpress.commedchemexpress.comconju-probe.com These reagents are typically soluble in organic solvents like DMSO and DMF. conju-probe.com They are suitable for applications where the molecule to be labeled is also soluble in organic media or where the introduction of a long, flexible PEG chain is not desired.

Compound TypeKey FeatureTypical Solubility
Methyltetrazine-NHS Ester (Non-PEGylated)Core reactive groups, no spacerPoorly soluble in aqueous solutions genelink.com
Methyltetrazine-PEG-NHS EsterHydrophilic PEG spacerSubstantially enhanced aqueous solubility genelink.com
Methyltetrazine-Sulfo-NHS EsterSulfonated NHS esterHigh water solubility, membrane impermeable broadpharm.com

Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and related compounds involves several considerations. The fundamental synthetic route typically involves the reaction of a methyltetrazine precursor with a PEG5 linker and an NHS ester, conducted under neutral or slightly basic conditions to form the stable amide bond. Industrial production methods generally follow these established synthetic pathways but at a significantly larger scale.

Mechanism and Kinetics of Tetrazine Peg5 Nhs Ester Bioconjugation

N-Hydroxysuccinimide (NHS) Ester Reactivity

The N-Hydroxysuccinimide (NHS) ester functional group of Tetrazine-PEG5-NHS ester is highly reactive towards primary amines. broadpharm.com This reactivity is the foundation for the initial step of bioconjugation, where the linker is attached to a target biomolecule.

Formation of Stable Amide Bonds with Primary Amines (-NH₂)

The NHS ester reacts with primary amines (-NH₂) through a nucleophilic acyl substitution mechanism. precisepeg.comharvard.edu The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide being released as a byproduct. precisepeg.comthermofisher.com This robust covalent linkage is crucial for creating stable bioconjugates.

Conjugation to Proteins, Peptides, and Oligonucleotides

The primary amines present on various biomolecules serve as targets for the NHS ester. In proteins, the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group are the most common sites for conjugation. precisepeg.com This allows for the labeling of antibodies, enzymes, and other proteins. broadpharm.com Similarly, peptides and amine-modified oligonucleotides can be readily conjugated using this chemistry. broadpharm.combiosyn.com This versatility makes this compound a valuable tool for a wide range of applications in proteomics, diagnostics, and therapeutic development. chemimpex.com

Tetrazine Bioorthogonal Reactivity (IEDDA)

Following the initial conjugation via the NHS ester, the tetrazine moiety of the linker is available for a highly specific and rapid bioorthogonal reaction. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, allows for the second step of the bioconjugation process. axispharm.com

Reaction with Trans-Cyclooctene (B1233481) (TCO) Derivatives

The tetrazine group reacts with strained alkenes, most notably trans-cyclooctene (TCO) and its derivatives. chemimpex.combroadpharm.com This reaction is characterized by its exceptionally fast kinetics and high selectivity, allowing it to proceed efficiently in complex biological environments without interfering with native functional groups. smolecule.comgenelink.com The reaction is biocompatible, occurring under mild buffer conditions without the need for catalysts like copper. genelink.comconju-probe.com Hydrogen-substituted tetrazines, such as the one in this compound, exhibit kinetics that are generally at least 10-fold faster than their methyl-substituted counterparts. scientificlabs.iesigmaaldrich.com

Formation of Dihydropyridazine (B8628806) Linkages

The IEDDA reaction between the tetrazine and a TCO derivative results in the formation of a stable dihydropyridazine linkage. smolecule.comgenelink.comconju-probe.com This cycloaddition reaction is extremely rapid and selective, enabling the efficient conjugation of two biomolecules, even at low concentrations. genelink.comconju-probe.com The formation of this stable covalent bond completes the two-step bioconjugation process, securely linking the two target molecules.

Reaction Kinetics and Selectivity

The IEDDA reaction involving tetrazines is one of the fastest bioorthogonal reactions currently known. iris-biotech.deconju-probe.com The reaction between a tetrazine and a trans-cyclooctene (TCO) dienophile exhibits exceptionally rapid second-order reaction kinetics, with rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹. iris-biotech.debroadpharm.com This allows for efficient conjugation even at very low concentrations of reactants, which is often the case in biological systems. iris-biotech.debroadpharm.com

The selectivity of the tetrazine ligation is another key feature. The tetrazine and its dienophile partner react specifically with each other without interfering with other functional groups commonly found in biological systems. conju-probe.comconju-probe.comconju-probe.com This high degree of selectivity, or bioorthogonality, ensures that the conjugation occurs only at the desired sites. nih.gov

Interactive Table: Reaction Kinetics of Tetrazine Derivatives

Reactant 1 Reactant 2 Second-Order Rate Constant (k₂) Reference
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene ~2000 M⁻¹s⁻¹ nih.gov
Tetrazine trans-cyclooctene (TCO) 800 - 30000 M⁻¹s⁻¹ iris-biotech.de
Tetrazine Norbornene ~1 M⁻¹s⁻¹ wikipedia.org
Methyltetrazine trans-cyclooctene (TCO) >1000 M⁻¹s⁻¹
Hydrogen-substituted tetrazine trans-cyclooctene (TCO) up to 30000 M⁻¹s⁻¹ iris-biotech.de

Reaction with Norbornene and Cyclopropene (B1174273)

Besides TCO, other strained alkenes like norbornene and cyclopropene also react with this compound. conju-probe.comgenelink.comconju-probe.com The reaction with norbornene proceeds via an IEDDA cycloaddition, forming a stable dihydropyridazine linkage. conju-probe.comgenelink.comconju-probe.com While the reaction is selective and occurs in aqueous media, its kinetics are generally slower than those with TCO. wikipedia.orgresearchgate.net For instance, the second-order rate constant for the reaction with norbornenes is on the order of 1 M⁻¹s⁻¹. wikipedia.org Despite the slower speed, the stability of norbornene analogs can be an advantage in certain applications. researchgate.net

Cyclopropenes also react with tetrazines through an IEDDA mechanism. conju-probe.comgenelink.comconju-probe.com Due to their smaller size compared to TCO, cyclopropenes are particularly suitable for labeling smaller biomolecules where minimal steric hindrance is crucial. nih.gov The reaction kinetics with cyclopropenes are influenced by the ring strain, and they are generally faster than less strained cycloalkenes. rsc.org

Chemo- and Biocompatibility of this compound Reactions

The reactions involving this compound are highly valued for their chemo- and biocompatibility, making them suitable for use in complex biological environments, including living cells. conju-probe.comgenelink.comconju-probe.com

Efficiency Under Mild Buffer Conditions

This compound reactions occur efficiently under mild, aqueous buffer conditions, typically at physiological pH (around 7.4) and room temperature. conju-probe.comconju-probe.comconju-probe.cominterchim.fr The reaction can proceed in a variety of buffers, such as phosphate-buffered saline (PBS) at a pH range of 6-9. broadpharm.com The hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the this compound molecule enhances its solubility in aqueous buffers, further facilitating its use in biological applications. conju-probe.comgenelink.comchemimpex.com

Factors Influencing Reaction Efficiency and Yield

Several factors can influence the efficiency and yield of bioconjugation reactions using this compound.

The stability of the NHS ester is a critical factor. NHS esters can undergo hydrolysis, particularly at higher pH values. nih.gov To ensure high conjugation yields, it is important to perform the reaction with primary amines at an optimal pH, typically between 7.0 and 9.0, where the rate of aminolysis is favorable compared to hydrolysis.

The concentration of the reactants also plays a role. While the fast kinetics of the tetrazine ligation allow for the use of low concentrations, the yield can be influenced by the molar ratio of the reactants. iris-biotech.debroadpharm.com Using a slight excess of one reactant can help drive the reaction to completion. interchim.fr

The structure of the dienophile significantly impacts reaction rates. As mentioned earlier, strained alkenes like trans-cyclooctene (TCO) provide much faster kinetics compared to less strained alkenes. rsc.org The choice of dienophile should be tailored to the specific application, balancing reactivity with stability and steric considerations.

Finally, the yield can also be affected by the purification process. For instance, in the synthesis of related compounds, it has been noted that the product can adhere to purification matrices like C18 SepPak, which can lower the final yield. acs.org

Interactive Table: Factors Affecting this compound Reactions

Factor Influence on Reaction Details Reference
pH Affects NHS ester stability and amine reactivity. Optimal pH for NHS ester reaction with amines is 7.0-9.0. Higher pH increases hydrolysis.
Reactant Concentration Influences reaction rate and yield. Fast kinetics allow for low concentrations. Molar ratio can be adjusted to optimize yield. iris-biotech.debroadpharm.cominterchim.fr
Dienophile Structure Determines reaction kinetics. Strained alkenes (e.g., TCO) lead to faster reactions than less strained ones (e.g., norbornene). wikipedia.orgrsc.org
Solvent Affects solubility and reaction rate. Aqueous buffers are standard. The PEG spacer enhances aqueous solubility. conju-probe.comgenelink.comchemimpex.com
Temperature Influences reaction rate. Reactions typically proceed efficiently at room temperature. broadpharm.cominterchim.fr
Stability of Reactants Affects overall yield. NHS esters are susceptible to hydrolysis. Tetrazine stability can vary with substitution. nih.gov

Advanced Research Applications in Chemical Biology and Biotechnology

Protein and Peptide Labeling and Modification

The ability to specifically label and modify proteins and peptides is crucial for understanding their function, interactions, and localization within complex biological systems. Tetrazine-PEG5-NHS ester provides a versatile platform for achieving this. chemimpex.com

Amine-Specific Labeling Strategies

The N-hydroxysuccinimide (NHS) ester component of this compound is highly reactive towards primary amines (-NH2). broadpharm.comcreative-proteomics.com These functional groups are readily available on proteins and peptides at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. glenresearch.comthermofisher.com The reaction between the NHS ester and a primary amine forms a stable and covalent amide bond. creative-proteomics.comlumiprobe.com

This amine-reactive labeling strategy is widely employed for attaching various tags to proteins, including fluorescent dyes and biotin. glenresearch.comjenabioscience.com The reaction is typically carried out in a non-amine-containing buffer at a pH between 7 and 9, with a pH of 8.3-8.5 often being optimal. lumiprobe.comneb.com At this pH, the primary amines are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, while minimizing the hydrolysis of the ester, which can compete with the desired labeling reaction. creative-proteomics.comlumiprobe.com For proteins sensitive to higher pH, the reaction can be performed at a lower pH, such as in phosphate-buffered saline (PBS) at pH 7.4, although the reaction rate will be slower. glenresearch.com

Site-Specific vs. Random Conjugation Approaches

The use of NHS esters for protein labeling typically results in random conjugation. glenresearch.com Since most proteins contain multiple lysine residues in addition to the N-terminal amine, the this compound can react with any of these accessible primary amines. glenresearch.comnih.gov This leads to a heterogeneous mixture of protein conjugates with the label attached at different positions and with varying stoichiometry. glenresearch.com

While random labeling is suitable for many applications, such as immunofluorescence, there are instances where site-specific modification is desirable to avoid disrupting a protein's active site or other critical functional domains. glenresearch.comthermofisher.com Achieving site-specific labeling with NHS esters can be challenging. However, some strategies exist to favor labeling at a specific site. For example, by carefully controlling the reaction pH, it is possible to preferentially label the N-terminal α-amino group over the ε-amino groups of lysine residues. thermofisher.com This is because the pKa of the N-terminal amine is generally lower than that of lysine's side chain amine, meaning it is more readily deprotonated and reactive at a lower pH. thermofisher.com

Alternatively, a method has been developed to convert NHS-esters into reagents that can specifically label N-terminal cysteine residues. nih.gov This involves a pretreatment of the NHS-ester with MESNA (2-mercaptoethanesulfonic acid) to form a chemoselective thioester. nih.gov

Impact on Protein Function and Bioactivity

The conjugation of molecules like PEG to proteins, a process known as PEGylation, can have significant effects on the protein's properties. The inclusion of the PEG5 spacer in this compound can enhance the solubility and stability of the resulting protein conjugate. chemimpex.com

Nucleic Acid Conjugation and Modification

Beyond proteins, this compound is also a valuable tool for the modification of nucleic acids, such as DNA and RNA. chemimpex.comfrontiersin.org

Oligonucleotide Labeling

For labeling purposes, oligonucleotides can be synthesized with a primary amine group at a specific position, often at the 5' or 3' end, or internally via a modified nucleobase. biosyn.comgenelink.comglenresearch.com This amine-modified oligonucleotide can then be readily conjugated with this compound through the same amine-reactive chemistry used for proteins. biosyn.comcreative-biogene.com

The process typically involves dissolving the amine-modified oligonucleotide in a suitable buffer, such as sodium bicarbonate, at a pH of 7-9. glenresearch.comaatbio.com The this compound, usually dissolved in an organic solvent like DMSO or DMF, is then added to the oligonucleotide solution. lumiprobe.comaatbio.com After a short incubation period, the tetrazine-labeled oligonucleotide can be purified from excess reagent and salts using methods like size-exclusion chromatography or ethanol (B145695) precipitation. glenresearch.comaatbio.com This strategy allows for the precise placement of a tetrazine handle onto a DNA or RNA strand, which can then be used for subsequent bioorthogonal reactions. biosyn.comgenelink.com

Nucleic Acid-Templated Reactions

Nucleic acid-templated reactions are a powerful strategy for detecting specific DNA or RNA sequences. oup.comnih.gov In this approach, two reactive probes are designed to bind to adjacent sequences on a target nucleic acid. nih.gov This proximity-induced reaction leads to a detectable signal, such as an increase in fluorescence. oup.com

Tetrazine chemistry has been successfully incorporated into such templated reactions. nih.govacs.org For instance, a fluorogenic system can be designed where one oligonucleotide probe contains a tetrazine that quenches a nearby fluorophore on a second probe. acs.org Upon hybridization to the target nucleic acid, the tetrazine and a reactive partner (like a strained alkene) on the second probe are brought together, triggering a ligation reaction that releases the quencher and restores fluorescence. oup.comacs.org

Furthermore, tetrazine-mediated transfer reactions have been developed to enable signal amplification in nucleic acid detection. nih.govacs.org In these systems, the reaction between the tetrazine and its partner on the probes, templated by the target nucleic acid, results in the transfer of a group and the regeneration of the reactive probe, allowing for multiple turnover cycles and a significant increase in the fluorescent signal. nih.govnih.govacs.org This approach has shown high sensitivity, capable of detecting picomolar concentrations of specific microRNA sequences. nih.govacs.org

Bioimaging and Diagnostic Probe Development

The unique chemical properties of this compound have positioned it as a important tool in the development of advanced probes for bioimaging and diagnostics. Its heterobifunctional nature, featuring a highly reactive tetrazine moiety for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for facile conjugation to biomolecules, allows for the modular construction of sophisticated imaging agents. chemimpex.com The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, which is crucial for in vivo applications. conju-probe.combroadpharm.comdcchemicals.com This section will explore the specific applications of this compound in creating probes for fluorescence imaging and radiopharmaceutical-based diagnostics.

Fluorescent Labeling and Imaging Probes

This compound is extensively used to couple amine-containing biomolecules, such as antibodies or peptides, with fluorescent dyes for imaging purposes. chemimpex.com The NHS ester group reacts efficiently with primary amines on the biomolecule, while the tetrazine group is reserved for a subsequent, highly specific reaction with a trans-cyclooctene (B1233481) (TCO)-modified fluorophore. conju-probe.com This bioorthogonal ligation strategy, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, is exceptionally fast and proceeds under mild, physiological conditions, making it ideal for labeling sensitive biological structures and for in vivo applications. conju-probe.comacs.org

A significant advantage of the tetrazine scaffold is its inherent ability to quench the fluorescence of certain dyes when in close proximity. This property is exploited in the design of fluorogenic probes, where the imaging agent remains "dark" or non-fluorescent until it reacts with its target. The IEDDA reaction between the tetrazine and a TCO-functionalized target molecule breaks the quenching interaction, leading to a "turn-on" of the fluorescent signal. This mechanism provides a high signal-to-noise ratio by minimizing background fluorescence from unreacted probes. chemimpex.com

For instance, a tetrazine-functionalized fluorescein (B123965) can be rendered signaling-active only upon its ligation to an immobilized TCO-conjugated molecule. nih.gov This "click-to-activate" approach allows for real-time imaging of biological processes with high specificity. nih.gov The principle has been demonstrated in live cells, where the bioorthogonal reaction triggers reporter expression, showcasing the potential for creating sophisticated, conditionally activated imaging systems. nih.gov This strategy effectively amplifies the signal at the site of interest, as the fluorescence is only generated upon successful target engagement. nih.gov

Near-infrared (NIR) imaging (typically in the 700-900 nm window) is highly advantageous for in vivo studies due to the reduced light absorption and scattering by biological tissues, allowing for deeper penetration and clearer images. This compound serves as a critical linker for attaching NIR fluorophores, such as cyanine (B1664457) dyes like IRDye800CW, to targeting molecules for in vivo optical imaging. nih.govtocris.com

In one study, researchers developed a dual-modality imaging agent by conjugating this compound to the macrocyclic chelator fusarinine (B1175079) C (FSC) and then attaching the NIR dye IRDye800CW. nih.gov This created a probe capable of both PET and NIR fluorescence imaging. The synthesis involved reacting the NHS ester of the tetrazine-PEG5 linker with an amine group on the FSC-dye conjugate. The resulting probe, [68Ga]Ga-IRDye800CW-MAFC-PEG5-Tz, demonstrated specific binding and allowed for visualization in a preclinical bone-targeting model using both PET/CT and in vivo NIR fluorescence imaging. nih.gov

Table 1: Synthesis and Characterization of an IRDye800CW-labeled Tetrazine Probe

PropertyValueReference
Precursor CompoundIRDye800CW-MAFC-PEG5-Tz nih.gov
Molecular FormulaC104H139N13O34S4 nih.gov
Calculated Molecular Weight2243.54 g/mol nih.gov
Observed Mass (MALDI TOF-MS, [M+H]+)2244.26 m/z nih.gov
Synthesis Yield63% nih.gov
Excitation Maximum (λex)773 nm tocris.com
Emission Maximum (λem)792 nm tocris.com
ApplicationPretargeted PET and NIR Fluorescence Imaging nih.gov
Fluorogenic Probes and Signal Amplification

Radiolabeled Tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

The bioorthogonal reactivity of the tetrazine moiety makes this compound a cornerstone in the synthesis of radiolabeled tracers for PET and SPECT imaging. frontiersin.org This approach typically involves a pretargeting strategy, which separates the targeting and signaling steps to improve image contrast and reduce radiation dose to the patient. acs.orgmdpi.com

Pretargeted imaging is a multi-step process designed to overcome the slow pharmacokinetics of large targeting molecules like antibodies. acs.org First, a TCO-modified antibody is administered and allowed to accumulate at the target site while the unbound antibody clears from circulation. acs.org In the second step, a small, radiolabeled tetrazine probe is injected. This probe circulates rapidly, quickly finds and "clicks" with the TCO-tagged antibody at the target site, and any excess is rapidly cleared from the body, leading to high-contrast images. acs.orgmdpi.com

The IEDDA reaction between tetrazine and TCO is ideal for this purpose due to its extremely fast kinetics, with rate constants that can exceed 100,000 M-1s-1. acs.orgnih.gov This ensures that the in vivo "click" reaction is efficient even at the low concentrations of the pretargeted components. frontiersin.org Studies have successfully demonstrated this strategy using this compound to create probes radiolabeled with PET isotopes such as Zirconium-89 (89Zr) and Gallium-68 (68Ga). acs.orgmdpi.comresearchgate.net For example, a 89Zr-labeled tetrazine was used to image head-and-neck squamous cell carcinoma xenografts pretargeted with a TCO-conjugated anti-CD44v6 antibody. acs.org While the absolute tumor uptake was lower than a directly labeled antibody, the pretargeted approach achieved comparable tumor-to-background ratios with significantly lower radiation doses to non-target tissues. acs.orgresearchgate.net

To create radiolabeled tracers, the this compound must be conjugated to a chelator capable of stably holding a radionuclide. The NHS ester functionality allows for straightforward coupling to amine groups present on macrocyclic chelators. mdpi.comresearchgate.net Fusarinine C (FSC), a macrocyclic chelator with three available primary amines, is particularly well-suited for this purpose and for chelating Gallium-68 (68Ga), a short-lived PET isotope. mdpi.comresearchgate.net

Researchers have leveraged the multiple amine sites on FSC to create multimeric tetrazine probes. By reacting this compound with FSC, they synthesized monomeric, dimeric, and trimeric tetrazine-FSC conjugates. mdpi.comresearchgate.net These constructs were then successfully radiolabeled with 68Ga. In vitro and in vivo studies showed that increasing the number of tetrazine motifs (multimerization) significantly enhanced the binding capability to TCO-modified antibodies. mdpi.com This improved binding efficiency suggests that multimeric probes could lead to better imaging contrast in pretargeting applications, particularly when using short-lived radionuclides like 68Ga. mdpi.comresearchgate.net The synthesis involves reacting the iron-protected form of FSC with the this compound, followed by iron removal and radiolabeling. mdpi.comresearchgate.net

Table 2: Comparison of Monomeric and Multimeric 68Ga-labeled Tetrazine-FSC Conjugates

ConjugateNumber of Tetrazine MotifsPrecursor68Ga-LabelingIn Vitro Binding (% to RTX-TCO)In Vivo ModelReference
[68Ga]Ga-DAFC-(PEG5-Tz)1DAFC-(PEG5-Tz)Quantitative at RT4.01 ± 0.24RTX-TCO Tumor Surrogate mdpi.com
[68Ga]Ga-MAFC-(PEG5-Tz)22MAFC-(PEG5-Tz)2Quantitative at RT7.75 ± 0.56RTX-TCO Tumor Surrogate mdpi.com
[68Ga]Ga-FSC-(PEG5-Tz)33FSC-(PEG5-Tz)3Quantitative at RT15.9 ± 0.88RTX-TCO Tumor Surrogate mdpi.com
Challenges in Radiopharmaceutical Research

The use of this compound in pretargeted radiopharmaceutical applications, while promising, is not without its challenges. The pretargeting approach involves administering a TCO-modified antibody that binds to a target, followed by a radiolabeled tetrazine compound like this compound. acs.org However, the efficiency of this in vivo ligation is influenced by several factors.

One significant challenge is the clearance and metabolism of the radiolabeled tetrazine tracer. acs.org For effective tumor targeting, the tracer must remain in circulation long enough to react with the TCO-modified antibody at the tumor site. However, rapid clearance from the body can reduce the window of opportunity for this reaction to occur, thereby diminishing the imaging or therapeutic efficacy. acs.org

Research has shown that while pretargeting can achieve comparable tumor-to-background ratios as directly labeled antibodies, the absolute tumor uptake values can be significantly lower. acs.org This suggests that not all available TCO sites on the antibodies are being reached and labeled by the tetrazine tracer in vivo. nih.gov Overcoming these hurdles is essential for the clinical translation of pretargeting strategies using this compound for applications with short-lived PET radioisotopes like gallium-68. mdpi.com

ChallengeDescriptionImpact on Pretargeting
Tracer Clearance and Metabolism Rapid elimination of the radiolabeled tetrazine from the body. acs.orgReduced time for the tracer to react with the TCO-modified antibody at the target site. acs.org
TCO-to-Antibody Ratio The number of TCO groups attached to each antibody molecule. acs.orgSuboptimal ratios can lead to insufficient labeling or altered antibody pharmacokinetics. acs.org
Pharmacokinetics of Modified Antibody The circulation and accumulation characteristics of the TCO-conjugated antibody. acs.orgAltered pharmacokinetics can lead to lower tumor accumulation and reduced targeting efficiency. acs.org
In Vivo Labeling Efficiency The extent to which the TCO-modified antibodies are successfully labeled by the tetrazine tracer in the body. acs.orgnih.govLower efficiency results in reduced signal intensity for imaging or therapeutic dose delivery. acs.org

Diagnostics and Biosensor Development

The unique reactivity of this compound makes it a valuable tool in the development of advanced diagnostic assays and biosensors. chemimpex.comiu.edu Its ability to facilitate specific and efficient bioconjugation is key to creating sensitive and reliable detection platforms. chemimpex.com

This compound plays a crucial role in the development of immunoassays for the detection of specific disease biomarkers. xarxbio.com For instance, in the context of infectious diseases like dengue, this compound has been used to create ultrasensitive multilayer sandwich immunoassays. acs.org In such assays, detector antibodies are modified with this compound. acs.org This allows for the subsequent attachment of TCO-functionalized signaling molecules, such as fluorescently labeled nanoparticles, through the highly efficient tetrazine-TCO ligation. This signal amplification strategy enables the detection of biomarkers at very low concentrations. acs.org

A notable application is the detection of dengue virus biomarkers, including the non-structural protein 1 (NS1) and host response cytokines like IP-10 and MCP-1. acs.org By creating a multilayered detection system, researchers have been able to significantly enhance the fluorescent signal, leading to a wide dynamic range that covers clinically relevant concentrations from healthy individuals to those with severe infections. acs.org This approach not only allows for early diagnosis but also provides a means to monitor disease progression by quantifying changes in biomarker levels over time. acs.org

BiomarkerDisease AssociationRole of this compoundResearch Finding
NS1, IP-10, MCP-1 Dengue VirusModification of detector antibodies for signal amplification. acs.orgEnabled ultrasensitive, multilayer fluorescent immunoassay for early diagnosis and monitoring. acs.org

The integration of this compound chemistry into microfluidic platforms offers a promising avenue for the rapid and automated detection of pathogens. sigmaaldrich.com Microfluidic systems allow for the analysis of small sample volumes with high throughput, making them ideal for point-of-care diagnostics. ethz.ch While direct research explicitly detailing the use of this compound in pathogen detection on microfluidic platforms is emerging, its properties are well-suited for such applications.

The principle involves the functionalization of surfaces or probes within the microfluidic device with this compound. This would allow for the capture and detection of specific pathogens or their nucleic acids. The bioorthogonal nature of the tetrazine ligation would ensure that the detection process is highly specific and minimizes background noise, a critical factor in complex biological samples. The development of such platforms could lead to field-deployable diagnostic tools for the rapid identification and quantification of pathogens in various settings. ethz.ch

Detection of Specific Biomarkers

Material Functionalization and Surface Modification

The ability of this compound to react with amine groups makes it a versatile tool for the functionalization and modification of various material surfaces. chemimpex.com This is particularly relevant in the development of advanced materials for biomedical applications.

This compound is utilized in the surface modification of nanoparticles, such as gold nanoparticles (AuNPs). cicbiomagune.esscispace.com The NHS ester group of the molecule can react with amine functionalities present on the surface of PEG-stabilized AuNPs. scispace.com This process anchors the tetrazine moiety to the nanoparticle surface, making it available for subsequent bioorthogonal reactions. scispace.com

This functionalization strategy is central to pretargeting approaches in therapies like Boron Neutron Capture Therapy (BNCT). cicbiomagune.esscispace.com In this context, AuNPs are first loaded with a therapeutic agent, such as a boron cluster, and then functionalized with this compound. scispace.com Separately, a tumor-targeting antibody is modified with a TCO group. When the TCO-antibody has accumulated at the tumor site, the tetrazine-functionalized AuNPs are administered. The ensuing in vivo click reaction between the tetrazine on the AuNPs and the TCO on the antibody leads to the selective retention of the therapeutic nanoparticles at the tumor. scispace.com The PEG linker in this compound serves the dual purpose of enhancing the biocompatibility of the nanoparticles and increasing their circulation time. cicbiomagune.es

NanoparticleFunctionalization AgentApplicationMechanism
Gold Nanoparticles (AuNPs) This compoundPretargeted Boron Neutron Capture Therapy (BNCT) cicbiomagune.esscispace.comThe NHS ester reacts with amine groups on the AuNP surface, enabling subsequent in vivo click reaction with a TCO-modified antibody at the tumor site. scispace.com

The modification of polymer surfaces and hydrogels with this compound enhances their utility in biomedical applications. cd-bioparticles.net For example, chitosan-polyacrylamide microspheres can be prepared using a selective tetrazine-TCO ligation strategy, where this compound can be used to introduce the reactive tetrazine handle. sigmaaldrich.com

Hydrogels, which are water-swollen polymer networks, are widely used in tissue engineering and drug delivery. By functionalizing a hydrogel with this compound, it becomes possible to immobilize various biomolecules, such as proteins or peptides, that have been modified with a TCO group. This allows for the creation of "smart" hydrogels that can interact with biological systems in a highly specific manner. The hydrophilic PEG spacer of the this compound contributes to maintaining the aqueous environment of the hydrogel and ensures that the immobilized biomolecules retain their native conformation and function.

Applications in Biosensors and Biomaterials

This compound is a valuable reagent in the development of advanced biosensors and functional biomaterials due to its unique chemical properties. sigmaaldrich.com The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on surfaces or biomolecules, while the tetrazine group allows for highly specific and rapid bioorthogonal ligation with trans-cyclooctene (TCO) modified components. scientificlabs.co.uk This dual functionality enables the precise construction of complex biological architectures.

In the field of biomaterials, this compound has been identified as a key component for creating three-dimensional (3D) bioinks. google.com It can be used to introduce a tetrazine functional group to a biopolymer backbone, which can then be cross-linked with a second biopolymer containing a complementary reactive group like trans-cyclooctene. google.com This method is employed in the preparation of specialized materials such as chitosan-polyacrylamide microspheres through selective tetrazine-trans-cyclooctene ligation. scientificlabs.co.ukcelluars.com The polyethylene glycol (PEG) spacer in the linker enhances the aqueous solubility and biocompatibility of the resulting material, which is crucial for applications in biological environments. scientificlabs.co.ukscientificlabs.ie

For biosensor development, this compound is suitable for the functionalization of biochips. sigmaaldrich.com For instance, it can be used to immobilize capture proteins or other biological recognition elements onto a sensor surface. The chemoselective nature of the tetrazine-TCO reaction ensures that the biomolecules are attached in a controlled manner without interfering with other functional groups, which is critical for maintaining their biological activity and the sensitivity of the sensor. conju-probe.com

Application AreaSpecific UseKey Feature Utilized
Biomaterials Component in 3D bioinks for tissue engineering. google.comBioorthogonal cross-linking via tetrazine-TCO chemistry. google.com
Preparation of chitosan-polyacrylamide microspheres. scientificlabs.co.ukcelluars.comSelective ligation and enhanced solubility from PEG spacer. scientificlabs.co.uk
Biosensors Immobilization of biomolecules on biochip surfaces. sigmaaldrich.comAmine-reactive NHS ester for surface coupling and specific tetrazine ligation. sigmaaldrich.comconju-probe.com

Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to eliminate specific unwanted proteins from cells. medchemexpress.com These bifunctional molecules work by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comchemsrc.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component that dictates the efficacy of the PROTAC.

This compound is utilized as a versatile, PEG-based PROTAC linker component. medchemexpress.comtargetmol.comtargetmol.com Its heterobifunctional structure is key to its function. The NHS ester provides a reactive handle for covalent attachment to one of the PROTAC's ligands (either the one binding the target protein or the one binding the E3 ligase), typically by reacting with a primary amine on the ligand. chemsrc.com The tetrazine moiety serves as a bioorthogonal "click" chemistry handle. medchemexpress.com This allows for a modular assembly approach where the second ligand, functionalized with a strained alkene like trans-cyclooctene (TCO), can be attached in a separate, highly efficient step via the inverse-electron demand Diels-Alder (iEDDA) reaction. medchemexpress.commedchemexpress.com The inclusion of the PEG5 spacer improves the linker's solubility and can provide the optimal distance and geometry required for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The use of this compound facilitates a modular and efficient synthesis of PROTAC molecules. anjiechem.comtargetmol.com The general synthetic strategy involves a two-step process:

Ligand Conjugation: One of the two ligands (for the target protein or E3 ligase) that contains a primary amine is reacted with the NHS ester end of this compound. This forms a stable amide bond, resulting in a ligand-linker intermediate that is now functionalized with a tetrazine group.

Click Chemistry Ligation: The second ligand is separately functionalized with a trans-cyclooctene (TCO) group. This TCO-modified ligand is then "clicked" to the tetrazine-functionalized ligand-linker intermediate from the first step. medchemexpress.com This iEDDA reaction is extremely fast and chemoselective, proceeding rapidly under mild, biocompatible conditions without the need for a catalyst, which simplifies the purification of the final PROTAC molecule. conju-probe.com

This synthetic route offers significant flexibility, allowing researchers to easily combine different target-binding and E3-ligase binding modules to create libraries of PROTACs for screening and optimization.

Role as a PROTAC Linker

Antibody-Drug Conjugates (ADCs)

This compound serves as a heterobifunctional ADC linker, enabling advanced conjugation strategies. medchemexpress.comcreative-biolabs.com Its design leverages two distinct chemical reactivities:

The NHS ester group reacts efficiently with primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody, to form a stable amide bond. conju-probe.com

The tetrazine group participates in the inverse-electron demand Diels-Alder (iEDDA) reaction, the fastest known bioorthogonal reaction. conju-probe.com It reacts specifically with a strained alkene, most commonly a trans-cyclooctene (TCO), which would be pre-attached to the cytotoxic drug payload. conju-probe.commedchemexpress.com

The hydrophilic PEG5 spacer arm significantly enhances the water solubility of the linker, which can improve the pharmacokinetic properties of the resulting ADC and prevent aggregation. scientificlabs.co.uk This modular "click chemistry" approach allows for the precise and rapid assembly of ADCs under mild, biocompatible conditions. conju-probe.com

Recent research has leveraged this compound to develop novel ADC strategies with enhanced efficacy. biorxiv.orgnih.gov One innovative approach, termed "antibody-ADC click," uses bioorthogonal chemistry to assemble dual-targeting ADCs in vivo. biorxiv.org In this system, a targeting antibody (e.g., panitumumab) is modified with a TCO group, while a therapeutic ADC (e.g., trastuzumab deruxtecan) is modified using this compound. nih.gov

When administered sequentially, the two components can "click" together at the tumor site. nih.gov This in vivo ligation strategy has been shown to overcome limitations associated with single-antigen targeting, such as tumor heterogeneity or reduced antigen expression. biorxiv.org Research findings indicate this method leads to significantly improved therapeutic outcomes compared to administering the ADC alone or as a non-clicked combination. nih.gov

Research Findings: In Vivo Efficacy of Antibody-ADC Click

Treatment Group Description Tumor Weight Outcome
Pan-TCO + T-DXd-Tz (Click) Sequentially administered TCO-modified antibody and Tetrazine-modified ADC, allowing for in vivo clicking. Showed the most significant tumor regression and highest efficacy. nih.gov
Pan/T-DXd (No Click) Co-administration of the unmodified antibody and ADC. 3.7-fold higher tumor weight compared to the "Click" group. nih.gov

| T-DXd alone | Administration of the ADC monotherapy. | 2.8-fold higher tumor weight compared to the "Click" group. nih.gov |

This enhanced efficacy is attributed to several factors, including improved tumor accumulation and internalization of the clicked antibody-ADC complex, leading to more effective delivery of the cytotoxic payload to cancer cells. biorxiv.orgnih.gov The ability to achieve dual-receptor targeting surpasses the capabilities of many conventional ADCs. nih.gov

Methodological Considerations and Advanced Techniques

Experimental Design and Reaction Optimization

Optimizing the reaction conditions is paramount to achieving high yields and maintaining the biological integrity of the substrates. Key parameters include buffer composition, pH, reactant concentrations, reaction time, and temperature.

Concentration of Reactants

The molar ratio of Tetrazine-PEG5-NHS ester to the target biomolecule is a critical factor that influences the degree of labeling. An excess of the tetrazine reagent is typically used to drive the reaction to completion.

For protein and antibody modifications, a molar excess of the labeling reagent is common. For example, studies have employed a 10-fold or 20-fold molar excess of this compound to the antibody. rsc.orginterchim.fr When conjugating to DNA oligos, a significant excess, such as 5 mM of the NHS ester to 100 µM of amine-modified DNA, has been used. tum.de The optimal ratio can depend on the number of available primary amines on the target molecule and the desired degree of labeling. Starting with a 5:1 reagent-to-protein molar ratio is a common recommendation to prevent over-labeling, which could potentially impair the protein's function.

In the subsequent bioorthogonal reaction between the tetrazine-modified molecule and a trans-cyclooctene (B1233481) (TCO)-functionalized partner, a 2 to 3-fold molar excess of the TCO-tagged molecule is often recommended to ensure efficient ligation.

Table 2: Exemplary Reactant Concentrations in this compound Reactions

Target Molecule Reagent Molar Ratio (Reagent:Target) Reference
Anti-HER2 Antibody (Ontruzant) 6-methyl-tetrazine-PEG5-NHS ester 10:1 rsc.org
Goat IgG This compound 20:1 interchim.fr
Amine-modified DNA oligo 6-methyl-tetrazine-PEG5-NHS ester 50:1 (5mM:100µM) tum.de
Protein (General Guideline) This compound 5:1 (starting point)

Reaction Time and Temperature

Reaction time and temperature are interdependent parameters that must be optimized to balance reaction efficiency with the stability of the biomolecules involved. The NHS ester coupling reaction can proceed effectively under various conditions.

Reactions are frequently conducted at room temperature (approximately 21-25°C) for durations ranging from 30 minutes to several hours. interchim.frrsc.orgaacrjournals.org For instance, the conjugation of Fab fragments was performed at 25°C for 2 hours. aacrjournals.org In some cases, reactions are allowed to proceed overnight. utupub.fi For more sensitive proteins, the reaction can be performed at 4°C to preserve their integrity, although this will slow down the reaction kinetics. Conversely, elevating the temperature to 37°C can accelerate the reaction, as was done in the modification of the antibody Ontruzant. rsc.org The subsequent inverse-electron-demand Diels-Alder cycloaddition (IEDDA) click reaction is notably efficient at 37°C but can also be performed at 4°C for controlled studies.

Table 3: Typical Reaction Times and Temperatures for this compound Conjugation

Temperature Reaction Time Application Example Reference
21°C 2 hours Modification of ADAPT6 and Ontruzant Fab rsc.org
25°C 2 hours Activation of ALT-836-Fab and TRC105-Fab aacrjournals.org
37°C 2 hours Modification of Ontruzant antibody rsc.org
Room Temp. 60 minutes Labeling of Goat IgG interchim.fr
Room Temp. Overnight Conjugation of U36 antibody utupub.fi
4°C Variable Recommended for sensitive proteins

Characterization Techniques for Conjugates

Following the conjugation reaction, it is essential to purify the product and confirm the successful attachment of the this compound. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Spectroscopic Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for characterizing bioconjugates. It can be used to determine the concentration of proteins and, importantly, to estimate the degree of labeling. The tetrazine moiety has a characteristic absorbance at approximately 520 nm. By measuring the absorbance of the conjugate at this wavelength and at 280 nm (for the protein), the ratio of tetrazine molecules per protein can be calculated. rsc.org This provides a quantitative measure of the conjugation efficiency. UV-Vis spectroscopy is also used to monitor the progress of ligation reactions. interchim.fr

Fluorescence spectroscopy is another valuable technique, particularly when the tetrazine is conjugated to a fluorescent reporter or when the target biomolecule has intrinsic fluorescence. For example, fluorescence microscopy has been used to visualize the localization of Fab conjugates labeled via this chemistry. aacrjournals.org

Chromatographic Techniques (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are indispensable for the purification and analysis of this compound conjugates. These techniques separate the labeled conjugate from unreacted starting materials and byproducts.

RP-HPLC is frequently used for both analytical and preparative purposes. google.comgoogle.com For example, the purification of peptide and nucleic acid conjugates has been performed on a RESOURCE™ RPC 3 column, using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) as a modifier. google.com The purity of final conjugates is often assessed by analytical RP-HPLC, with detection at UV wavelengths such as 220 nm. semanticscholar.orgmdpi-res.com The successful conjugation is confirmed by a shift in the retention time of the product compared to the starting materials. scispace.com Size-exclusion HPLC is another powerful method used to purify fully assembled nanosensors and separate the final conjugate from unreacted components like proteins and DNA scaffolds. pnas.org

Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), are crucial for characterizing this compound and its conjugates. These methods provide precise molecular weight information, confirming successful modification of biomolecules.

MALDI-TOF Mass Spectrometry is frequently employed to determine the total modification levels of antibodies and other proteins with tetrazine moieties. nih.gov By comparing the mass of the modified biomolecule to its unmodified counterpart, the number of attached tetrazine-PEG5 groups can be accurately calculated. nih.govresearchgate.net For instance, the successful conjugation of a this compound to an antibody fragment (Fab) was confirmed by an observed increase in molecular weight of approximately 500 Da, as determined by MALDI-TOF-MS. researchgate.net This technique has also been used to analyze the modification of antibodies with trans-cyclooctene (TCO), the reaction partner for tetrazine, where changes in mass reveal the density of TCO moieties. nih.gov In studies involving protein-polymer conjugates, MALDI-TOF MS is used to confirm the high end-group integrity of polymers functionalized with tetrazine. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool for the characterization of tetrazine-containing molecules. High-resolution mass spectrometry (HRMS) using ESI has been utilized to confirm the structure of synthesized tetrazine derivatives. nih.gov

TechniqueApplicationKey Findings
MALDI-TOF MS Determination of TCO and azide (B81097) densities on modified antibodies. nih.govConfirmed efficient conjugation and allowed quantification of functional moieties. nih.gov
MALDI-TOF MS Analysis of tetrazine-modified antibody fragments (Fab-Tetrazine). researchgate.netRevealed a molecular weight increase of ~500 Da, confirming successful modification. researchgate.net
MALDI-TOF MS Characterization of tetrazine-functionalized polypept(o)ides. rsc.orgConfirmed high end-group integrity of the polymers. rsc.org
MALDI-TOF MS Analysis of TCO-conjugated antibodies for pretargeting. biorxiv.orgDetermined that 10-12 click moieties were conjugated per antibody. biorxiv.org
HRMS (ESI) Characterization of synthesized tetrazine-amine and related compounds. nih.govConfirmed the chemical structures of the synthesized molecules. nih.gov

Electrophoretic Analysis (e.g., SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the analysis of proteins modified with this compound. This method separates proteins based on their molecular weight, allowing for the visualization of successful conjugation and the assessment of purity.

The attachment of the Tetrazine-PEG5 moiety to a protein increases its molecular weight, resulting in a noticeable shift in its migration pattern on an SDS-PAGE gel. nih.govnih.gov This mobility shift provides a clear and simple way to verify the reactivity of the tetrazine-modified protein. nih.govnih.gov For example, the conjugation of a TCO-PEG5000 reagent to a protein containing a genetically encoded tetrazine amino acid can be easily visualized as a band shift on an SDS-PAGE gel. nih.govnih.gov

SDS-PAGE is also used to assess the stability of tetrazine-conjugated proteins. For instance, the stability of a tetrazine-modified Fab fragment (Fab-Tetrazine) was monitored by incubating it with fetal bovine serum (FBS) and then analyzing the sample by SDS-PAGE. The results showed that the Fab-Tetrazine remained intact with no obvious degradation after 24 hours. researchgate.net Furthermore, SDS-PAGE can be used to confirm the successful labeling of TCO-conjugated antibodies with tetrazine-dye conjugates, where the appearance of a fluorescent band corresponding to the molecular weight of the labeled antibody confirms the reaction. biorxiv.org

ApplicationObservationSignificance
Mobility Shift Assay A shift in the band of a protein after reaction with a TCO-PEG reagent. nih.govnih.govConfirms the successful and reactive incorporation of the tetrazine moiety into the protein. nih.govnih.gov
Stability Analysis No degradation of Fab-Tetrazine band after 24-hour incubation with FBS. researchgate.netDemonstrates the stability of the tetrazine-protein conjugate in a biological matrix. researchgate.net
Conjugation Confirmation Appearance of a fluorescent band at the expected molecular weight of a TCO-antibody reacted with a tetrazine-dye. biorxiv.orgVerifies the specific click reaction between the tetrazine and TCO moieties on the antibody. biorxiv.org
Purity Assessment A single band observed for Fab-Tetrazine after modification. researchgate.netIndicates that the modification process did not cause significant fragmentation or aggregation of the protein. researchgate.net

In Vitro and In Vivo Research Methodologies

Cellular Labeling and Imaging in Live Cells

The reaction between tetrazines and strained alkenes, like trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling the specific labeling and imaging of biomolecules in living systems. nih.gov This approach, often termed "tetrazine ligation," is prized for its rapid kinetics and high selectivity, proceeding efficiently in complex biological environments without interfering with native cellular processes. researchgate.netconju-probe.comnih.gov

This compound is utilized to attach the tetrazine moiety to proteins, such as antibodies, which can then be used to target specific cellular components. researchgate.net Once the tetrazine-labeled molecule binds to its target, a fluorescent probe conjugated to a TCO group is introduced. The ensuing inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction leads to a stable linkage and, in many cases, a significant increase in fluorescence, a "turn-on" effect that minimizes background noise and often eliminates the need for washing steps. encyclopedia.pub This fluorogenic property is particularly advantageous for real-time imaging of dynamic processes within live cells. encyclopedia.pubnih.gov

For example, researchers have successfully labeled Her2/neu receptors on live human breast cancer cells by first targeting them with a TCO-modified antibody and then introducing a tetrazine-conjugated near-infrared fluorochrome. researchgate.net This technique has also been applied to image cyclopropene-modified phospholipids (B1166683) distributed in live human breast cancer cells, demonstrating the versatility of tetrazine probes for imaging different classes of biomolecules. nih.gov The development of red and far-red fluorogenic tetrazine probes has further expanded the toolkit for wash-free, multicolor live-cell and super-resolution microscopy. acs.org

ApplicationKey FeatureOutcome
Live Cell Receptor Labeling Pretargeting with a TCO-modified antibody followed by a tetrazine-fluorophore. researchgate.netSelective and rapid labeling of Her2/neu receptors on cancer cells. researchgate.net
Lipid Imaging Fluorogenic tetrazine probes reacting with cyclopropene-modified phospholipids. nih.govVisualization of phospholipid distribution in live cells. nih.gov
Super-resolution Microscopy Use of bio-orthogonal fluorogenic tetrazine-dye conjugates. acs.orgEnabled live-cell STED and SOFI imaging with high resolution. acs.org
Protein Modification Site-specific conjugation of tetrazine-Cy5 to an antibody fragment. nih.govFunctional antibody labeling without affecting antigen binding. nih.gov

In Vitro Binding and Specificity Assays

A critical aspect of developing tetrazine-based bioconjugates is to ensure that the modification process does not compromise the binding affinity and specificity of the parent molecule, such as an antibody. Various in vitro assays are employed to verify this.

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to compare the binding of a modified antibody to its target antigen against that of the unmodified antibody. mdpi.com For example, an ELISA was used to confirm that a TCO-modified monoclonal antibody retained its binding affinity to amyloid-beta plaques, with a comparable half-maximal effective concentration (EC50) to the non-conjugated antibody. mdpi.com Similarly, the binding of TCO-modified antibodies to tetrazine-coated surfaces has been evaluated using ELISA to demonstrate the efficiency and specificity of the tetrazine-TCO reaction itself. nih.gov

Flow cytometry is another valuable tool for assessing the binding of modified antibodies to cell surface antigens. It can be used to confirm that the immunoreactivity of an antibody is not affected by conjugation with TCO or tetrazine moieties. biorxiv.org

In vitro binding studies have also been performed using single-cell suspensions to assess the click-chemistry kinetics and efficiency of a pretargeting system. nih.gov In one such study, SKOV-3 cells were first incubated with a TCO-labeled antibody (trastuzumab), followed by the introduction of an astatine-211-labeled tetrazine-poly-L-lysine effector molecule to evaluate the binding characteristics. nih.gov These assays are crucial for validating the functionality of the bioconjugates before moving to more complex in vivo models. nih.gov

Assay TypeSystem StudiedFinding
ELISA TCO-modified antibody binding to amyloid-beta plaques. mdpi.comNo significant change in binding affinity was observed after modification. mdpi.com
ELISA TCO-modified anti-c-myc antibody binding to tetrazine-coated plates. nih.govDemonstrated specific and efficient covalent immobilization via tetrazine-TCO ligation. nih.gov
Cell Binding Assay ⁶⁸Ga-labeled tetrazine multimers binding to CD20-expressing Raji cells pre-targeted with a TCO-antibody. mdpi.comBinding increased significantly with the number of tetrazine motifs on the radioligand. mdpi.com
In Vitro Click Reaction Astatine-211 labeled tetrazine-effector binding to TCO-antibody on SKOV-3 cells. nih.govAssessed the kinetics and efficiency of the pretargeting system on cancer cells. nih.gov

Biodistribution Studies

For instance, the biodistribution of a ⁹⁹ᵐTc-labeled tetrazine was evaluated in healthy mice, showing modest blood levels that decreased over time, with clearance primarily through the hepatobiliary system. plos.org In another study, the biodistribution of two different ⁶⁸Ga-labeled tetrazine tracers was compared, revealing differences in their pharmacokinetic profiles, which is a key factor for the success of a pretargeting strategy. helsinki.finih.gov

Biodistribution is also a key component of evaluating pretargeting systems. After injecting a TCO-modified targeting agent (like an antibody), followed by a radiolabeled tetrazine, biodistribution analysis can confirm specific accumulation at the target site. For example, a pretargeting approach using a TCO-labeled bisphosphonate followed by a ⁹⁹ᵐTc-labeled tetrazine resulted in significant uptake of radioactivity in regions of active bone metabolism. plos.org Similarly, studies with ⁶⁸Ga-labeled tetrazine multimers in healthy mice indicated a typical pharmacokinetic profile for multimeric compounds, with slower blood clearance and increased kidney retention compared to a monomeric version. mdpi.com These studies are fundamental for optimizing the design of tetrazine-based agents for imaging and therapeutic applications. mdpi.comnih.gov

CompoundAnimal ModelKey Biodistribution Findings
⁹⁹ᵐTc-HYNIC-tetrazine Healthy CD1 miceModest blood retention, significant gall bladder uptake, and clearance over 6 hours. plos.org
⁶⁸Ga-HBED-CC-PEG4-Tz & ⁶⁸Ga-DOTA-PEG4-Tz Healthy female BALB/c miceComparison of pharmacokinetic profiles to identify the better candidate for pretargeted PET imaging. helsinki.finih.gov
⁶⁸Ga-labeled FSC-based tetrazine multimers Healthy BALB/c miceSlower blood clearance and higher kidney retention for multimeric agents compared to the monomer. mdpi.com
²¹¹At-labeled tetrazine Tumor-bearing miceTumor uptake was observed, but deastatination was also noted, indicating a need for improved compound design. acs.org

Pretargeting Protocol Development

Pretargeting strategies that utilize the bioorthogonal reaction between tetrazine and TCO have emerged as a powerful approach in nuclear medicine and targeted therapy. mdpi.comnih.gov This two-step method aims to improve target-to-background ratios and reduce radiation exposure to non-target tissues. mdpi.comnih.govresearchgate.net The protocol first involves the administration of a TCO-modified targeting molecule, typically a monoclonal antibody, which is allowed to accumulate at the target site (e.g., a tumor) while the excess unbound antibody clears from circulation. acs.org In the second step, a small, rapidly clearing radiolabeled tetrazine molecule is injected. This tetrazine then reacts in vivo via the iEDDA click reaction with the TCO-antibody already localized at the target. acs.orgacs.org

The development of these protocols involves optimizing several factors. The choice of the tetrazine and its linker, such as the PEG5 spacer in this compound, is crucial for enhancing solubility and influencing the pharmacokinetic properties of the radiotracer. mdpi.comnih.govmdpi.com The design of the radiolabeled tetrazine itself is also critical; for example, multimerizing the tetrazine motifs on a single scaffold has been shown to improve binding efficiency in pretargeting applications. mdpi.com

Researchers have developed various pretargeting systems, including those for imaging bone metabolism and for targeting cancer antigens. plos.orgacs.org For instance, a pretargeting system for PET imaging was developed using a TCO-conjugated antibody and a ⁶⁸Ga-labeled tetrazine trimer, which showed improved targeting in a mouse model. mdpi.com Another study developed a protocol for pretargeted alpha-radionuclide therapy using an astatine-211-labeled tetrazine, which demonstrated higher tumor-to-blood ratios at early time points compared to conventional radioimmunotherapy. acs.org The development of these protocols highlights the versatility of tetrazine ligation for creating highly specific and effective diagnostic and therapeutic agents. mdpi.comnih.gov


Challenges and Future Directions in Tetrazine Peg5 Nhs Ester Research

Overcoming Limitations of Current Bioconjugation Strategies

While the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is highly efficient, challenges related to the heterogeneity of conjugates and steric hindrance remain. acs.orgru.nl Addressing these issues is crucial for applications requiring precisely defined and uniformly functionalized biomolecules.

Addressing Heterogeneity in Conjugates

The random nature of NHS ester-mediated conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) can result in a heterogeneous mixture of products with varying numbers of attached Tetrazine-PEG5-NHS ester molecules and different conjugation sites. biorxiv.org This heterogeneity can impact the biological activity and pharmacokinetic properties of the resulting bioconjugate.

Future research is directed towards achieving more homogeneous and site-specific labeling. Strategies to achieve this include:

Genetic Code Expansion: Incorporating unnatural amino acids with bioorthogonal handles (like tetrazine or its dienophile partner) at specific sites within a protein's sequence offers a powerful method for precise, stoichiometric labeling. biorxiv.org This approach has been shown to produce more uniform protein conjugates. biorxiv.org

Enzymatic Labeling: Utilizing enzymes that recognize specific peptide tags or protein sequences to catalyze the site-specific attachment of a tetrazine-modified substrate can lead to highly homogeneous products.

Minimizing Steric Hindrance

The efficiency of the iEDDA reaction can be influenced by steric hindrance around the reactive moieties on both the tetrazine and the dienophile. ub.edursc.org Bulky substituents near the tetrazine ring or the strained alkene can slow down the reaction rate. ub.edu The PEG5 spacer in this compound helps to mitigate this by providing a flexible linker that extends the tetrazine away from the surface of the biomolecule. interchim.frlumiprobe.com

However, in densely packed environments, such as on the surface of nanoparticles or within protein complexes, steric hindrance can still be a limiting factor. nih.gov Research efforts to overcome this include:

Optimization of Linker Length and Composition: The use of longer or more rigid linkers could further reduce steric clashes and improve reaction efficiency in sterically demanding situations. acs.org

Development of Smaller Reactive Partners: Creating smaller yet highly reactive tetrazine and dienophile pairs can minimize steric hindrance. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts due to reduced steric bulk. rsc.org

Development of Novel Tetrazine Derivatives

The core tetrazine structure is highly tunable, allowing for the development of new derivatives with improved properties. nih.govfrontiersin.org Research in this area focuses on fine-tuning reaction kinetics, enhancing stability, and introducing novel functionalities like fluorogenic properties.

Tuning Reaction Kinetics and Stability

A key challenge in tetrazine chemistry is the inverse relationship between reactivity and stability; highly reactive tetrazines tend to be less stable in biological media. nih.govnih.gov The development of novel tetrazine scaffolds aims to strike a better balance between these two properties for in vivo applications. nih.gov

Electronic Tuning: The reaction rate of the iEDDA cycloaddition can be modulated by altering the electronic properties of the tetrazine ring. mdpi.com Electron-withdrawing groups generally increase the reaction rate but can decrease stability. mdpi.commdpi.com Conversely, electron-donating groups can enhance stability at the cost of slower kinetics. frontiersin.org

Novel Scaffolds: Researchers are exploring new tetrazine core structures to overcome the reactivity-stability trade-off. For example, the development of triazolyl-tetrazines has been shown to provide both high reactivity and improved physiological stability. nih.gov

The table below summarizes the second-order rate constants for various tetrazine derivatives, illustrating the impact of substituents on reaction kinetics.

Tetrazine DerivativeReaction PartnerRate Constant (k₂) M⁻¹s⁻¹Source
Tet2-PyrsTCO20.4 x 10⁴ biorxiv.org
Tet3-PyrsTCO9.6 x 10⁴ biorxiv.org
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (B1233481)~2,000
Methyltetrazinetrans-cyclooctene (TCO)>1,000
Triazolyl-tetrazineaxial-TCO10,332 nih.gov

Enhancing Fluorogenic Properties

Tetrazines can act as "turn-on" fluorescent probes, where the fluorescence of a conjugated dye is quenched by the tetrazine and then restored upon reaction with a dienophile. mdpi.comencyclopedia.pubnih.gov This fluorogenic property is highly advantageous for bioimaging applications as it reduces background noise and eliminates the need for washing steps. encyclopedia.pub

Future research aims to develop tetrazine-based probes with enhanced fluorogenic properties, such as:

Higher Turn-On Ratios: Increasing the fluorescence enhancement upon reaction leads to a better signal-to-noise ratio. semanticscholar.org Design strategies include optimizing the distance and orientation between the fluorophore and the tetrazine quencher. rsc.org

Expanded Spectral Range: Developing fluorogenic tetrazine probes that operate in the near-infrared (NIR) window would allow for deeper tissue imaging with reduced autofluorescence. researchgate.net

Novel Quenching Mechanisms: Exploring different fluorescence quenching mechanisms, such as through-bond energy transfer (TBET), can lead to probes with exceptionally high turn-on ratios, with some designs showing over 100-fold fluorescence enhancement. nih.govsemanticscholar.orgrsc.org

Expanding Applications in Emerging Fields

The unique properties of this compound and related compounds are enabling their use in a growing number of cutting-edge applications.

Targeted Drug Delivery and Release: Tetrazine chemistry is being explored for the targeted delivery and controlled release of therapeutic agents. rsc.orgmdpi.com Prodrugs can be designed to be activated specifically at a target site through a tetrazine-triggered cleavage reaction. mdpi.com This "click-to-release" strategy holds promise for increasing the therapeutic window of potent drugs while minimizing off-target toxicity. rsc.org

Advanced In Vivo Imaging: The rapid kinetics of the tetrazine ligation make it ideal for pretargeted in vivo imaging, including positron emission tomography (PET). nih.govpnas.orguantwerpen.be In this approach, a tagged antibody is administered first, allowed to accumulate at the target site, and then a fast-clearing, tetrazine-labeled imaging agent is injected, which rapidly binds to the tag. nih.gov This strategy improves image contrast and reduces radiation dose to non-target tissues. mdpi.comuantwerpen.be

Nanomaterials and Surface Modification: this compound can be used to functionalize nanoparticles and other materials for biomedical applications. nih.gov The PEG spacer enhances colloidal stability, while the tetrazine group allows for the subsequent attachment of targeting ligands, drugs, or imaging agents via click chemistry. nih.gov This modular approach facilitates the creation of multifunctional nanomaterials for diagnostics and therapy. rsc.org

Proteomics and Genomics: The ability to specifically label proteins and nucleic acids with tetrazines opens up new avenues for studying their dynamics and interactions within living systems. nih.govd-nb.infonih.gov Fluorogenic tetrazine probes are particularly useful for real-time monitoring of these processes. nih.gov

Advanced Nanomedicine and Targeted Therapies

The application of this compound in nanomedicine is a rapidly evolving field with the potential to revolutionize targeted therapies. The ability to conjugate targeting ligands, such as antibodies or peptides, to nanoparticles via the this compound linker allows for the specific delivery of therapeutic agents to diseased tissues, such as tumors. This targeted approach aims to increase drug efficacy while minimizing off-target side effects.

Future research in this area will likely focus on the development of more sophisticated and multifunctional nanocarriers. These could include nanoparticles that not only deliver a therapeutic payload but also incorporate imaging agents for diagnostics or components that can overcome biological barriers. For instance, researchers are exploring the use of this compound to create antibody-drug conjugates (ADCs) and to functionalize exosomes for targeted delivery to the peripheral nervous system. broadpharm.comcreative-biolabs.com The PEG5 linker in the molecule enhances solubility and biocompatibility, which is crucial for these in vivo applications. chemimpex.com

A significant challenge lies in optimizing the design of these complex nanomedicine platforms to ensure stability, controlled drug release, and efficient targeting in a complex biological environment.

In Vivo Bioorthogonal Chemistry for Clinical Translation

The bioorthogonal reaction between tetrazines and trans-cyclooctene (TCO) is a cornerstone of pretargeted therapy, a strategy that separates the targeting and therapeutic delivery steps. biorxiv.org In this approach, a TCO-modified antibody is first administered to localize at the target site. Subsequently, a tetrazine-linked therapeutic, often radiolabeled, is introduced and rapidly "clicks" to the pre-localized antibody. biorxiv.org This method has shown promise in preclinical studies for enhancing the therapeutic window of radiopharmaceuticals. biorxiv.org

A key challenge for the clinical translation of this technology is the optimization of the in vivo click reaction. Recent studies have focused on advancing the use of this chemistry for sequential multi-receptor targeting within tumors. biorxiv.org The development of new tetrazine derivatives with improved reaction kinetics and stability in biological fluids is an active area of research. biorxiv.org For instance, researchers have synthesized and evaluated various tetrazine-based compounds for pretargeted live cell imaging and found that the choice of tetrazine can significantly impact reaction speed and stability. conju-probe.com

The following table summarizes a selection of research findings related to the in vivo application of tetrazine-based bioorthogonal chemistry:

ApplicationKey FindingReference
Dual Targeting in CancerIn vivo clicking of antibody-TCO with antibody-Tz achieved sequential dual-receptor targeting in tumors. biorxiv.org biorxiv.org
Pretargeted PET ImagingIncreasing the number of tetrazine motifs on a targeting molecule improved binding capability for Ga-68 based PET imaging. mdpi.com mdpi.com
Liposomal Nanomedicine ImagingA 68Ga-labelled tetrazine was successfully used for pretargeted PET imaging of TCO-functionalized liposomes. nih.gov nih.gov
Pretargeted mAb ImagingAn anti-CD44v6 mAb conjugated with TCO was effectively imaged using a 89Zr-labeled tetrazine tracer. acs.org acs.org

Multiplexed Imaging and Diagnostics

Multiplexed imaging, the simultaneous visualization of multiple biological targets, is a powerful tool for understanding complex biological systems and for advanced diagnostics. This compound can play a crucial role in enabling this technology. By conjugating different fluorophores to various targeting molecules using this linker, researchers can create a panel of probes for multiplexed analysis.

A significant advancement in this area is the development of ultra-fast cycling methods for multiplexed cellular fluorescence imaging. nih.gov This technique utilizes the rapid and efficient quenching of fluorescence through the tetrazine/trans-cyclooctene reaction, allowing for multiple cycles of staining and imaging on the same sample. nih.gov This approach dramatically increases the number of markers that can be analyzed in a short amount of time, opening new avenues for rapid cellular profiling in diagnostics. nih.gov

Future directions will likely involve the development of brighter and more photostable fluorophores compatible with this technology and the expansion of the technique to a wider range of biological samples and imaging modalities.

Computational Modeling and Rational Design of Conjugates

The efficiency and properties of bioconjugates created with this compound are highly dependent on their molecular design. Computational modeling and rational design are becoming increasingly important for predicting and optimizing the performance of these conjugates before their synthesis and experimental evaluation. nih.gov

A key challenge is the development of accurate and predictive computational models that can account for the complexity of biological systems. As these models become more sophisticated, they will play an increasingly integral role in the design of next-generation this compound-based bioconjugates.

Standardization and Quality Control in Research and Industrial Production

As this compound and its conjugates move closer to clinical applications, the need for robust standardization and quality control becomes paramount. Ensuring the purity, stability, and consistent performance of this reagent is essential for reproducible research and the safe and effective use of resulting therapeutic and diagnostic products.

Standardization efforts should focus on establishing clear specifications for the chemical and physical properties of this compound, including its purity, molecular weight, and reactivity. conju-probe.comchemscene.comsigmaaldrich.com This includes the development of validated analytical methods, such as HPLC and NMR, to assess these parameters. mdpi.combroadpharm.com

For industrial production, establishing Good Manufacturing Practices (GMP) is crucial. This involves stringent control over the entire manufacturing process, from raw material sourcing to final product packaging and storage. broadpharm.com Comprehensive quality control testing at each stage ensures that every batch of this compound meets the required standards for its intended application.

Q & A

Q. What is the structural and functional role of the PEG5 spacer in Tetrazine-PEG5-NHS ester?

The PEG5 spacer enhances water solubility and reduces steric hindrance during bioconjugation. Its hydrophilic nature improves reagent dispersion in aqueous solutions, critical for labeling proteins or antibodies. The PEG5 chain also minimizes aggregation of labeled biomolecules, particularly during storage . The NHS ester reacts with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8–9), forming stable amide bonds, while the tetrazine group enables bioorthogonal click chemistry with trans-cyclooctene (TCO)-modified partners .

Q. What is a standard protocol for conjugating this compound to antibodies or proteins?

  • Step 1: Dissolve the target protein (e.g., IgG) in PBS or carbonate buffer (pH 8.5–9.0) to ensure free amine availability.
  • Step 2: Add this compound in 1.5–3.5 molar excess (depending on desired substitution rate). For example, 2.5 equivalents of this compound were used for MAFC functionalization .
  • Step 3: Incubate at room temperature for 4 hours with gentle agitation. Adjust pH to 9.0 using DIPEA if necessary .
  • Step 4: Purify via size-exclusion chromatography or dialysis to remove unreacted reagent.

Note: Avoid prolonged exposure to moisture to prevent hydrolysis of the NHS ester .

Advanced Research Questions

Q. How can molar ratios and reaction conditions be optimized for high-efficiency conjugation?

  • Molar Ratio: Functionalization efficiency correlates with reagent excess. For poly-L-lysine (PL) polymers, 5–15% substitution of lysine residues was achieved using 1.5–3.5 equivalents of this compound, balancing labeling density and polymer stability .
  • pH Control: Maintain pH 8.5–9.0 using DIPEA to maximize NHS ester reactivity while minimizing protein denaturation .
  • Solvent: Use anhydrous DMF for hydrophobic targets, but ensure <10% DMF in aqueous buffers to retain protein solubility .

Table 1: Functionalization Yields in Polymer Systems (Adapted from )

Polymer Size (kDa)Tetrazine EquivalentsSubstitution Rate (%)
10 (Small)1.58.2
21 (Large)3.512.7

Q. How can researchers mitigate hydrolysis of the NHS ester during storage or handling?

  • Storage: Lyophilize the reagent and store at −20°C in airtight, desiccated vials. Avoid freeze-thaw cycles .
  • In-Use Stability: Prepare fresh solutions in anhydrous DMF or DMSO, and use within 1 hour to minimize hydrolysis .
  • Quality Control: Verify NHS ester integrity via UV-Vis (λ = 260 nm for tetrazine) or MALDI-TOF before critical experiments .

Q. What strategies resolve low conjugation efficiency in complex systems (e.g., multi-component polymers)?

  • Pre-Activation: Pre-conjugate this compound to smaller intermediates (e.g., fusarinine C derivatives) before polymer assembly, improving accessibility .
  • Charge Modification: Introduce succinic anhydride to reduce electrostatic repulsion between the polymer and target biomolecules .
  • Kinetic Monitoring: Use HPLC or fluorescence quenching assays to track tetrazine-TCO reaction kinetics, adjusting stoichiometry dynamically .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported reaction kinetics for tetrazine-TCO systems?

  • Kinetic Variability: Hydrogen-substituted tetrazines (e.g., in this compound) exhibit ~10× faster reaction rates with TCO than methyltetrazine derivatives. Validate kinetics using stopped-flow spectroscopy under matched pH and temperature conditions .
  • Interference Checks: Ensure no competing nucleophiles (e.g., Tris buffer) are present during conjugation, as they can hydrolyze NHS esters or quench tetrazine reactivity .

Q. How to validate successful conjugation and quantify labeling efficiency?

  • UV-Vis Spectroscopy: Tetrazine absorbs at 260 nm (ε ≈ 8,000 M⁻¹cm⁻¹). Compare absorbance before/after purification to estimate labeling efficiency .
  • Mass Spectrometry: MALDI-TOF or ESI-MS can detect mass shifts (Δ ~604 Da per tetrazine group) in labeled proteins .
  • Functional Assays: Use fluorescence anisotropy or radiolabeling (e.g., ⁶⁸Ga/²¹¹At) to confirm retained bioactivity post-conjugation .

Methodological Best Practices

Q. What purification techniques are optimal for this compound conjugates?

  • Proteins: Size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal filtration (30 kDa MWCO) removes unreacted reagent .
  • Polymers: Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) achieves >95% purity for pretargeting agents .

Q. How to adapt protocols for radiolabeling or in vivo imaging applications?

  • Radiolabeling: After tetrazine conjugation, react with TCO-modified radionuclides (e.g., ⁶⁸Ga, ²¹¹At) in PBS (pH 6.5–7.5) for 30 minutes at 37°C .
  • In Vivo Stability: Include serum stability assays (incubate conjugates in 50% FBS for 24 hours) to confirm resistance to proteolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.